molecular formula C21H29NO2 B10766224 (1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

(1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B10766224
M. Wt: 327.5 g/mol
InChI Key: ZEPXGQZTNGWWTF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for UR-144 N-(2-hydroxypentyl) metabolite involves modifications to the parent compound UR-144.
    • Unfortunately, specific synthetic methods and reaction conditions for its preparation are not widely documented in the literature. it likely involves introducing a hydroxyl group at the 2-position of the pentyl side chain.
  • Chemical Reactions Analysis

    • UR-144 N-(2-hydroxypentyl) metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not well-established, but they would likely involve standard organic chemistry techniques.
    • Major products formed from these reactions would include the hydroxylated metabolite itself.
  • Scientific Research Applications

    • UR-144 N-(2-hydroxypentyl) metabolite’s research applications span several fields:

        Medicine: It may be studied for potential therapeutic effects, although its safety profile remains uncertain.

        Forensics and Toxicology: Detection and identification of this metabolite in biological samples are crucial for drug testing.

        Pharmacology: Investigating its interactions with cannabinoid receptors and potential effects on the endocannabinoid system.

        Neuroscience: Understanding its impact on brain function and behavior.

  • Mechanism of Action

    • UR-144 N-(2-hydroxypentyl) metabolite likely exerts its effects through binding to cannabinoid receptors (CB1 and CB2).
    • Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and other physiological processes.
    • Further studies are needed to elucidate its precise molecular targets and signaling pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H29NO2

    Molecular Weight

    327.5 g/mol

    IUPAC Name

    [1-(2-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

    InChI

    InChI=1S/C21H29NO2/c1-6-9-14(23)12-22-13-16(15-10-7-8-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19,23H,6,9,12H2,1-5H3

    InChI Key

    ZEPXGQZTNGWWTF-UHFFFAOYSA-N

    Canonical SMILES

    CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O

    Origin of Product

    United States

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